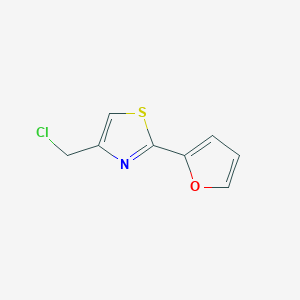

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

Description

BenchChem offers high-quality 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBVJLIWOXIYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415440 | |

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13386-49-7 | |

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for obtaining 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthesis is strategically divided into two core stages: the preparation of the requisite thioamide intermediate, 2-furoylthioamide, followed by the construction of the thiazole ring via the Hantzsch thiazole synthesis. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific principles.

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. The specific substitution pattern on the thiazole ring is critical in defining the molecule's biological activity. The title compound, 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, incorporates a reactive chloromethyl group, a versatile handle for further synthetic modifications, and a furan ring, a known pharmacophore. This guide presents a robust and reproducible synthetic route to this valuable building block.

Overall Synthetic Strategy

The synthesis of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is most efficiently achieved through a two-step sequence. The first step involves the thionation of a commercially available starting material, 2-furamide, to produce the key intermediate, 2-furoylthioamide. The second step is the classic Hantzsch thiazole synthesis, a reliable method for forming the thiazole heterocycle, by reacting 2-furoylthioamide with 1,3-dichloroacetone.

An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole: Synthesis, Properties, and Reactivity

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive scientific overview of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While experimental data for this specific molecule is not extensively published, this document synthesizes information from established chemical principles and data from structurally related compounds to present a robust profile. The guide covers its logical synthesis via the Hantzsch thiazole reaction, predicted physicochemical properties, detailed analytical characterization, and the inherent reactivity of its key functional groups. The aim is to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical building block in drug discovery and materials science.

Introduction and Significance

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole belongs to the family of 2,4-disubstituted thiazoles. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The subject molecule is distinguished by two key features:

-

A 2-furyl substituent: The furan ring is another important heterocyclic motif found in bioactive molecules. Its inclusion can modulate the electronic properties and biological interactions of the parent compound.[4]

-

A 4-chloromethyl group: This functional group is a highly reactive electrophilic site, making the compound an excellent intermediate for introducing the "2-(2-furyl)-thiazol-4-ylmethyl" moiety into larger, more complex molecular architectures via nucleophilic substitution.[5][6]

This combination makes 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole a valuable and versatile building block for constructing novel chemical entities with potential therapeutic applications.

Synthesis and Mechanistic Pathway

The most logical and widely adopted method for constructing the 2,4-disubstituted thiazole core of this molecule is the Hantzsch thiazole synthesis .[7][8][9] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[7][10]

Reaction Principle: The synthesis proceeds in two conceptual stages:

-

Preparation of Key Intermediates: Synthesis of the required 2-furyl thioamide and an appropriate α-haloketone. For the title compound, the reaction would utilize 2-furamide (converted to furan-2-carbothioamide) and 1,3-dichloroacetone.

-

Cyclocondensation: The reaction of these two intermediates to form the thiazole ring.

The mechanism involves an initial S-alkylation of the thioamide's sulfur atom by the α-haloketone, followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[7][11]

Caption: Workflow for the Hantzsch synthesis of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from general Hantzsch synthesis procedures and should be optimized for specific laboratory conditions.[12]

-

Thioamide Preparation: Furan-2-carbothioamide can be prepared from furan-2-carboxamide by treating it with a thionating agent like Lawesson's reagent in a suitable solvent such as toluene or THF.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloroacetone (1.0 equivalent) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add furan-2-carbothioamide (1.0 equivalent).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture may be cooled. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole.

Physicochemical Properties

Direct experimental data for 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is limited. Therefore, the following properties are based on computational predictions and comparisons with structurally similar molecules.[13][14] Such computational tools are crucial in early drug discovery for prioritizing candidates with desirable properties.[13][15][16][]

| Property | Predicted Value / Estimate | Significance in Drug Development |

| Molecular Formula | C₈H₆ClNOS | Defines the elemental composition and exact mass. |

| Molecular Weight | 199.66 g/mol | Influences diffusion, bioavailability, and pharmacokinetics. |

| Monoisotopic Mass | 198.98586 Da[14] | Essential for accurate mass spectrometry analysis. |

| XlogP | 2.1[14] | Indicates lipophilicity; affects absorption, distribution, metabolism, and excretion (ADME).[13] |

| Boiling Point | > 300 °C (estimated) | Relevant for purification (distillation) and stability at high temperatures. |

| Melting Point | 160-190 °C (estimated range) | Defines the physical state and is an indicator of purity. Analogs like 4-(chloromethyl)thiazole hydrochloride melt around 186-192 °C.[] |

| pKa | ~1.5-2.5 (estimated) | The thiazole nitrogen is weakly basic. The pKa value is crucial for understanding a molecule's ionization state at physiological pH, which affects solubility and receptor binding.[19] |

| Solubility | Low in water, soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Aqueous solubility is critical for bioavailability and formulation.[] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Predicted chemical shifts can be calculated using software or databases like nmrshiftdb2.[20][21]

-

¹H NMR (in CDCl₃, predicted):

-

Thiazole Proton (H5): A singlet expected around δ 7.2-7.5 ppm.

-

Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm), likely appearing as a doublet of doublets (H4'), a doublet (H3'), and a doublet (H5').

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet expected around δ 4.6-4.9 ppm. The downfield shift is due to the electronegative chlorine atom and the adjacent aromatic thiazole ring.

-

-

¹³C NMR (in CDCl₃, predicted):

-

Thiazole Carbons: C2 (attached to furan) ~165-170 ppm, C4 (attached to -CH₂Cl) ~150-155 ppm, C5 ~120-125 ppm.

-

Furan Carbons: Four signals expected in the range of δ 110-150 ppm.

-

Chloromethyl Carbon (-CH₂Cl): A signal expected around δ 40-45 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[22]

-

Expected Molecular Ion (M⁺): An isotopic cluster corresponding to the presence of one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) and one sulfur atom (³²S/³⁴S) at m/z ≈ 199 and 201.

-

High-Resolution MS (HRMS): Would confirm the elemental composition with high accuracy (e.g., calculated for C₈H₆³⁵ClNOS: 198.98586).[14]

-

Key Fragmentation: A prominent fragment would likely be the loss of the chloromethyl group (-CH₂Cl) or a chlorine radical (·Cl), leading to a fragment ion at m/z ≈ 150.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

C=N and C=C stretching (Thiazole/Furan): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H stretching (Aromatic): Signals above 3000 cm⁻¹.

-

C-O-C stretching (Furan): Strong band around 1100-1250 cm⁻¹.

-

C-Cl stretching: A band in the 800-600 cm⁻¹ region.

Chemical Reactivity and Stability

The reactivity of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is governed by its three main structural components.

Caption: Key reactive and stability sites of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole.

The Chloromethyl Group

The chloromethyl group is the most reactive site on the molecule. It is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions .[23] This reactivity is the primary reason for its utility as a synthetic intermediate.[5] A wide variety of nucleophiles can displace the chloride ion, including:

-

Amines (R-NH₂): To form aminomethyl derivatives.

-

Thiols (R-SH): To form thiomethyl ethers.

-

Alcohols/Phenols (R-OH): To form ethers.

-

Cyanide (CN⁻): To introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid.

The Furan Ring

The furan ring is an electron-rich aromatic system. Its primary chemical vulnerability is its sensitivity to strong acidic conditions .[24] Protonation of the furan ring, particularly at the alpha-carbon, can lead to irreversible ring-opening and polymerization.[24][25] Therefore, reactions involving this compound should be conducted under neutral or basic conditions, or with careful selection of mild acid catalysts if necessary.[26][27] The presence of the electron-withdrawing thiazole ring may offer some stabilization against acid-catalyzed degradation compared to unsubstituted furan.[24]

The Thiazole Ring

The thiazole ring itself is a stable aromatic system, generally robust to many reaction conditions. The nitrogen atom at position 3 is weakly basic and can be protonated in strong acid, forming a thiazolium salt. The ring is generally resistant to oxidation and reduction under mild conditions.

Potential Applications in Research and Development

The primary value of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole lies in its role as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[12] By using the reactive chloromethyl handle, researchers can readily incorporate the 2-furyl-thiazole scaffold into lead compounds to explore structure-activity relationships (SAR). Given the known biological activities of both furan and thiazole derivatives, compounds synthesized from this intermediate could be investigated for a range of therapeutic targets.[2][4]

Conclusion

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is a synthetically valuable heterocyclic compound. While direct experimental characterization is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of its constituent functional groups. Its synthesis via the Hantzsch reaction is straightforward, and its highly reactive chloromethyl group provides a versatile anchor point for nucleophilic substitution, making it an ideal building block for the development of novel, biologically active molecules. Careful consideration of the furan ring's acid sensitivity is paramount for its successful application in multi-step synthetic sequences. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this promising intermediate into their synthetic and drug discovery programs.

References

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

- Antonov, E., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.

- ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.

- Antonov, E., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.

- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole.

- Galeazzi, R., et al. (2025). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. ChemRxiv.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- Roca, C., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- NIH. (n.d.). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene.

- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance.

- ResearchGate. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- NIH PubChem. (n.d.). 4-(Chloromethyl)-2-(tetrahydro-2-furanyl)thiazole.

- EvitaChem. (n.d.). 4-(Chloromethyl)thiazole hydrochloride.

- ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.

- Montoya, A., & Haynes, B. S. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.

- StackExchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.

- PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

- Chem Help Asap (YouTube). (2020). Hantzsch thiazole synthesis - laboratory experiment.

- ChemicalBook. (n.d.). 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE.

- BenchChem. (n.d.). 2-Furfurylthio thiazole.

- BOC Sciences. (n.d.). 4-(Chloromethyl)thiazole hydrochloride.

- PubChemLite. (n.d.). 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole.

- CymitQuimica. (n.d.). 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole.

- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety.

- Guidechem. (n.d.). 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE.

- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

- ChemicalBook. (n.d.). 4-(CHLOROMETHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE HYDROCHLORIDE synthesis.

- nmrshiftdb2. (n.d.). open nmr database on the web.

- The Good Scents Company. (n.d.). 2-(2-furyl) thiazolidine.

- Thota, S., et al. (2024). A review on thiazole based compounds & it's pharmacological activities.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- Dana Bioscience. (n.d.). 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole 1g.

- ChemicalBook. (n.d.). 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum.

- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.

- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)thiazole hydrochloride.

- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- ResearchGate. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole.

- Wiley Online Library. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives.

- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.

- PubMed. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 14. PubChemLite - 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole (C8H6ClNOS) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 22. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole ## An Exploration into Covalent Targeting of Cellular Nucleophiles

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Its unique electronic and structural features allow for diverse chemical modifications to optimize pharmacological profiles. The compound 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is a subject of increasing interest due to its hybrid structure, which combines the biologically recognized thiazole and furan rings with a reactive chloromethyl group. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, its structural characteristics suggest a compelling and testable mechanism of action centered on covalent modification of biological macromolecules. This guide will provide an in-depth exploration of the putative mechanism of action of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, positing it as a covalent inhibitor. We will delve into the chemical basis for this hypothesis, identify potential molecular targets, and provide detailed experimental protocols for validation.

Proposed Mechanism of Action: Covalent Inhibition

The central hypothesis for the mechanism of action of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is its function as a covalent inhibitor. This proposed mechanism is predicated on the high reactivity of the chloromethyl group at the 4-position of the thiazole ring[3][4]. This functional group acts as an electrophilic "warhead," susceptible to nucleophilic attack from amino acid residues within the binding sites of target proteins.

The 2-(2-furyl)-1,3-thiazole core is postulated to serve as the "guidance system," providing the necessary molecular recognition for binding to specific protein targets. The overall process can be envisioned as a two-step mechanism:

-

Reversible Binding: The 2-(2-furyl)-1,3-thiazole moiety initially forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the target protein's binding pocket. This reversible binding event orients the reactive chloromethyl group in proximity to a nucleophilic amino acid residue.

-

Irreversible Covalent Modification: Following initial binding, a nucleophilic residue (e.g., the thiol group of cysteine, the imidazole ring of histidine, or the epsilon-amino group of lysine) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group and forming a stable covalent bond. This irreversible modification leads to a sustained inhibition of the protein's function.

This mode of action offers the potential for high potency and prolonged duration of effect, as the inhibitor-target complex is not subject to dissociation.

Caption: Proposed two-step mechanism of covalent inhibition.

Potential Molecular Targets

The diverse biological activities reported for thiazole derivatives suggest a broad range of potential protein targets[5][6]. Based on existing literature, protein kinases represent a particularly promising class of targets for 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole. Many thiazole-containing compounds have been identified as kinase inhibitors, and the active sites of numerous kinases feature strategically located nucleophilic residues[2].

For instance, several cyclin-dependent kinases (CDKs) and protein kinase CK2 have been identified as targets for thiazole derivatives[2]. Molecular docking studies have also implicated targets such as the epidermal growth factor receptor (EGFR) and the anti-apoptotic protein Bcl-2 in the anticancer activity of some thiazoles[7]. The covalent mechanism proposed here would be particularly effective against targets where a nucleophilic residue is present in or near the active site.

Experimental Validation of the Proposed Mechanism

A rigorous validation of the proposed covalent inhibition mechanism requires a multi-faceted experimental approach. The following protocols are designed to systematically test this hypothesis.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole inhibits the activity of a purified candidate target protein (e.g., a protein kinase) in a time-dependent manner, a hallmark of covalent inhibition.

Methodology:

-

Reagents and Materials:

-

Purified recombinant target protein (e.g., CDK2/cyclin A)

-

Substrate peptide and ATP (for kinase assays)

-

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole stock solution in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound and the purified enzyme.

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the enzyme activity using a suitable detection reagent and a plate reader.

-

Calculate the IC50 value at each pre-incubation time point.

-

Expected Outcome: For a covalent inhibitor, the IC50 value should decrease with increasing pre-incubation time, indicating time-dependent inhibition.

Protocol 2: Mass Spectrometry Analysis of Protein Adducts

Objective: To directly detect the covalent modification of the target protein by 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole and identify the specific amino acid residue(s) that are modified.

Methodology:

-

Reagents and Materials:

-

Purified target protein

-

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

-

Incubation buffer

-

Dithiothreitol (DTT) and iodoacetamide (for protein denaturation, reduction, and alkylation)

-

Trypsin (for protein digestion)

-

LC-MS/MS system

-

-

Procedure:

-

Incubate the target protein with an excess of the test compound for a sufficient time to allow for covalent modification.

-

Remove the excess unbound compound by dialysis or gel filtration.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 2-(2-furyl)-1,3-thiazolylmethyl moiety (C8H6NOS).

-

Identify the specific amino acid residue that is modified based on the fragmentation pattern of the adducted peptide.

-

Expected Outcome: The detection of a peptide with the expected mass modification will provide direct evidence of a covalent adduct. MS/MS fragmentation will pinpoint the site of modification.

Caption: Workflow for mass spectrometry-based adduct detection.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by assessing the change in thermal stability of the target protein upon compound binding.

Methodology:

-

Reagents and Materials:

-

Intact cells expressing the target protein

-

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

-

Lysis buffer

-

Antibodies for Western blotting or reagents for quantitative proteomics

-

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting or quantitative mass spectrometry.

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

-

Expected Outcome: Covalent binding of the compound to the target protein is expected to increase its thermal stability, resulting in a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Data Presentation

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Pre-incubation Time (min) | IC50 (nM) |

| 0 | 5,230 |

| 15 | 1,850 |

| 30 | 780 |

| 60 | 320 |

| 120 | 150 |

Table 2: Hypothetical Mass Spectrometry Results

| Peptide Sequence | Observed Mass Shift (Da) | Modified Residue |

| GEGTYGVVYK | +166.0146 | Cys-89 |

Conclusion

The structural features of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole strongly suggest a mechanism of action based on covalent inhibition of protein function. The reactive chloromethyl group likely serves as an electrophilic warhead that forms an irreversible bond with nucleophilic residues in target proteins, while the 2-(2-furyl)-1,3-thiazole scaffold provides binding specificity. Protein kinases are a plausible class of targets for this compound. The experimental protocols outlined in this guide provide a comprehensive framework for rigorously testing this hypothesis, from in vitro enzyme kinetics to direct detection of target engagement in a cellular environment. Successful validation of this proposed mechanism would not only elucidate the biological activity of this specific molecule but also contribute to the broader understanding of covalent drug design.

References

-

Lozynskyi, A., & Zimenkovsky, B. (2013). QSAR studies of anticancer activity of 1,3-thiazole and 1,3-oxazole derivatives. ResearchGate. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Retrieved from [Link]

-

Abdullahi, M., et al. (2021). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. ResearchGate. Retrieved from [Link]

-

Bhagwat, S. K., et al. (n.d.). Supporting Information Synthesis, Characterization, Biological Activities and Computational Studies of Pyrazolyl-Thiazole Derivatives of Thiophene. The Royal Society of Chemistry. Retrieved from [Link]

-

Hassan, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Liu, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Retrieved from [Link]

-

Marshall, J. W., et al. (2001). The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent?. PMC. Retrieved from [Link]

-

Sharma, A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from [Link]

-

Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

Hassan, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Retrieved from [Link]

-

Al-Hourani, B. J. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. Retrieved from [Link]

-

Quinoline. (n.d.). 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]

-

Kumar, R., et al. (2019). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

Introduction

For researchers and professionals in the field of drug development and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. The unique structural motifs of these molecules bestow upon them the ability to interact with biological targets with high specificity and affinity. Within this diverse class, molecules incorporating both furan and thiazole rings are of significant interest due to their presence in numerous biologically active compounds.

This guide provides a comprehensive technical overview of the spectroscopic characterization of a novel heterocyclic building block: 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole (Molecular Formula: C₈H₆ClNOS; Molecular Weight: 200.66 g/mol ). As of the writing of this document, publicly available, experimentally-derived spectroscopic data for this specific compound is limited. Therefore, this whitepaper serves a dual purpose: first, to present a robust, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles and analogous structures; and second, to provide detailed, field-proven protocols for the acquisition and interpretation of this data.

This document is structured to empower researchers who may have synthesized this compound, providing them with the necessary framework to validate its structure with confidence and scientific rigor.

Molecular Structure and Synthetic Considerations

The structural architecture of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole combines a reactive chloromethyl group, a stable thiazole core, and a furan moiety. This combination makes it a versatile intermediate for introducing the 2-(2-furyl)thiazol-4-ylmethyl scaffold into more complex molecules.

A plausible and widely-used method for the synthesis of the thiazole core is the Hantzsch Thiazole Synthesis .[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would likely involve the reaction between 2-furoylthioamide and 1,3-dichloroacetone. Understanding the synthetic route is crucial for spectroscopic analysis, as it informs the potential side-products and impurities that may be present in the final sample.

Caption: Workflow for the Hantzsch synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals corresponding to the five non-exchangeable protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.60 | Doublet of doublets (dd) | 1H | H-5' (Furan) | This proton is adjacent to the furan oxygen and is deshielded. It will be split by both H-3' and H-4'. |

| ~ 7.20 | Singlet (s) | 1H | H-5 (Thiazole) | The proton on the thiazole ring is in a distinct electronic environment and has no adjacent protons to couple with. |

| ~ 6.80 | Doublet of doublets (dd) | 1H | H-3' (Furan) | This proton is coupled to both H-5' and H-4'. |

| ~ 6.55 | Doublet of doublets (dd) | 1H | H-4' (Furan) | Coupled to both H-3' and H-5', this proton will appear in the typical furan region. |

| ~ 4.75 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the thiazole ring, causing a significant downfield shift. They are chemically equivalent and have no adjacent protons, resulting in a singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals for each of the unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 165.0 | Quaternary | C-2 (Thiazole) | This carbon is part of a C=N bond and is attached to the electron-withdrawing furan ring, resulting in a significant downfield shift. |

| ~ 152.0 | Quaternary | C-4 (Thiazole) | Attached to the chloromethyl group and part of a C=C bond within the thiazole ring. |

| ~ 147.0 | Quaternary | C-2' (Furan) | The carbon of the furan ring attached to the thiazole ring. |

| ~ 144.0 | CH | C-5' (Furan) | Aromatic CH carbon adjacent to the furan oxygen. |

| ~ 118.0 | CH | C-5 (Thiazole) | The protonated carbon of the thiazole ring. |

| ~ 112.5 | CH | C-4' (Furan) | Aromatic CH carbon of the furan ring. |

| ~ 110.0 | CH | C-3' (Furan) | Aromatic CH carbon of the furan ring. |

| ~ 42.0 | CH₂ | -CH₂Cl | The aliphatic carbon is significantly deshielded by the adjacent chlorine atom. |

Experimental Protocol for NMR Data Acquisition

Expertise & Causality: The choice of solvent and sample concentration is critical for obtaining high-resolution spectra. Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for a wide range of organic compounds and has a minimal residual signal that does not typically interfere with the regions of interest for this molecule.[3] Proper sample concentration ensures a good signal-to-noise ratio without causing line broadening due to aggregation.[4]

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3][5]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, 5 mm NMR tube to remove any particulate matter.[4]

-

-

Instrument Setup & Acquisition (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 220-240 ppm, a 30-45° pulse, a relaxation delay of 2 seconds, and 512-1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the bonds.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3150 - 3050 | C-H stretch | Aromatic (Furan & Thiazole) | Medium-Weak |

| 1600 - 1450 | C=C, C=N stretch | Aromatic Rings | Medium-Strong |

| 1250 - 1020 | C-O-C stretch | Furan Ring Ether | Strong |

| 800 - 600 | C-Cl stretch | Chloromethyl Group | Strong |

Rationale: The presence of aromatic C-H stretches just above 3000 cm⁻¹ is a key indicator of the unsaturated rings.[6] The complex series of bands in the 1600-1450 cm⁻¹ region is characteristic of the stretching vibrations within the furan and thiazole rings. A strong absorption in the 1250-1020 cm⁻¹ range is expected for the asymmetric C-O-C stretch of the furan moiety.[7] Finally, the C-Cl stretch will give a strong band in the lower frequency region of the spectrum.[7]

Experimental Protocol for FTIR Data Acquisition

Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred method for routine analysis of solid samples due to its simplicity and lack of sample preparation.[8][9] It ensures excellent sample-to-crystal contact, providing high-quality, reproducible spectra without the need for grinding or pressing pellets, which can sometimes alter the sample's crystalline form.

Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks, comparing them to the predicted values and standard correlation tables.

-

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)

| m/z Value | Ion | Rationale |

| 201 / 199 | [M]⁺ | Molecular Ion Peak . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 1:3 (for ³⁷Cl vs ³⁵Cl). The presence of sulfur will contribute a smaller M+2 peak. |

| 164 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chloroalkanes. |

| 121 | [C₅H₂NOS]⁺ | Fragmentation involving the loss of the chloromethyl and furan C-C bond cleavage. |

| 93 | [C₄H₂O-C=S]⁺ | A fragment corresponding to the 2-furyl-thiocarbonyl cation. |

Fragmentation Insights: The fragmentation of thiazoles is often initiated by the cleavage of the bonds adjacent to the heteroatoms.[10][11] For this molecule, the most labile bond is the C-Cl bond of the chloromethyl group. Subsequent fragmentation would likely involve the cleavage of the thiazole and furan rings. The furan ring itself can undergo characteristic fragmentations, such as the loss of CO.[12][13]

Experimental Protocol for MS Data Acquisition

Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique that is excellent for obtaining a clear molecular ion peak, which is critical for confirming the molecular weight.[14] It is typically coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent like methanol or acetonitrile.[14]

-

The solvent should be of high purity (LC-MS grade) to avoid interfering signals.

-

A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of the [M+H]⁺ ion in positive ion mode.

-

-

Instrument Setup & Acquisition (ESI-TOF):

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[14]

-

Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or the protonated molecule [M+H]⁺).

-

Verify the isotopic pattern for the presence of chlorine and sulfur.

-

Use the high-resolution data to calculate the elemental composition and confirm that it matches C₈H₆ClNOS.

-

If fragmentation data is desired (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate and analyze the fragment ions.

-

Caption: Workflow for ESI-MS analysis.

Conclusion: An Integrated Approach to Structural Verification

While each spectroscopic technique provides invaluable information, their true power lies in their combined application. A comprehensive analysis workflow for 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole would involve:

-

Mass Spectrometry to confirm the molecular weight (199.98 g/mol for the most abundant isotopes) and elemental formula (C₈H₆ClNOS) via high-resolution measurement.

-

Infrared Spectroscopy to quickly confirm the presence of key functional groups: aromatic rings, a furan ether linkage, and the chloromethyl group.

-

NMR Spectroscopy (¹³C and ¹H) to definitively piece together the molecular structure, confirming the connectivity of all atoms and providing the final, unambiguous proof of identity.

This guide provides the predictive data and methodological framework necessary for any researcher, scientist, or drug development professional to confidently synthesize and characterize 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a promising and versatile heterocyclic intermediate.

References

- Jonas, S., & Kuhn, S. (2019). Jonas, S., & Kuhn, S. (2019). Predicting 1H and 13C NMR chemical shifts with graph neural networks.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Illinois Mass Spectrometry Laboratory. (n.d.). Sample Introduction. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Al-Hiari, Y. M. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Jordan Journal of Chemistry, 2(2), 165-174.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 43(8), 611-624.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review.

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Taylor & Francis Online. (2014). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

- Figueras, J. (1998). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 70(18), 3986-3993.

- Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299.

-

University of Puget Sound. (n.d.). Sample Preparation. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Centurion University of Technology and Management. (n.d.). Thiazole. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 45B, 1455-1459.

- Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

- Antunes, R., et al. (2018). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

- Pretsch, E., & Clerc, J. T. (1997).

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Al-Hiari, Y. M. (2007). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4343-4349.

- Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004.

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

UCLA Chemistry Department. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Retrieved from [Link]

- Smith, M. B. (1998). Spectra Interpretation of Organic Compounds (Pretsch, Erno; Clerc, Jean Thomas).

- Zaitsev, G. P., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829.

-

ResearchGate. (2017). Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. eng.uc.edu [eng.uc.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. edinst.com [edinst.com]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. imreblank.ch [imreblank.ch]

- 14. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

biological activity of thiazole derivatives containing a furan moiety

An In-Depth Technical Guide to the Biological Activity of Thiazole Derivatives Containing a Furan Moiety

Foreword: The Synergy of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. Thiazole and furan are two such five-membered heterocyclic rings that have independently cemented their importance in drug discovery.[1][2] The thiazole ring is a cornerstone in numerous FDA-approved drugs, valued for its diverse pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities.[3] Similarly, the furan moiety, an electron-rich aromatic heterocycle, is associated with a broad spectrum of bioactivities and enhances molecular interactions through hydrogen bonding and π-stacking.[4]

The strategic fusion of these two pharmacophores into a single molecular entity—a furan-thiazole hybrid—represents a rational drug design approach known as molecular hybridization.[4] This strategy aims to create novel derivatives with potentially synergistic or enhanced biological activities, improved pharmacokinetic profiles, and the ability to overcome drug resistance. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these promising hybrid compounds, tailored for researchers and drug development professionals.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the development of innovative antimicrobial agents. Furan-thiazole derivatives have emerged as a potent class of compounds with significant activity against a spectrum of bacteria and fungi.

Antibacterial and Antitubercular Mechanisms

A primary mechanism of action for many antibacterial furan-thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] This enzyme is a well-validated target, and its inhibition leads to breaks in the bacterial chromosome and ultimately, cell death. Molecular docking studies have elucidated the interaction between these hybrid molecules and the ATP-binding site of the DNA gyrase B subunit (GyrB).[6][7] The thiazole and furan rings often participate in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues within this pocket, mimicking the binding of the native ATP substrate and preventing enzyme turnover.[5][7]

This targeted inhibition has been demonstrated in various synthesized series. For instance, certain furan–thiazole hydrazone derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL, comparable to the standard drug pyrazinamide.[4] Significant activity has also been reported against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with inhibition zones reaching up to 28 mm.[6][8]

Antifungal Properties

The antifungal potential of these compounds is equally significant. Furan-thiazole derivatives have demonstrated robust activity against pathogenic fungi like Candida albicans and Aspergillus niger.[6] In some cases, the activity of synthesized compounds has surpassed that of standard antifungal agents. For example, specific derivatives have shown inhibition zones of up to 37 mm against C. albicans and have outperformed cyclohexamide against A. niger.[6][7] While the exact mechanism can vary, the disruption of fungal cell membrane integrity and inhibition of essential enzymes remain key areas of investigation.

Workflow for Antimicrobial Screening

The evaluation of novel furan-thiazole derivatives follows a standardized workflow designed to determine their efficacy and spectrum of activity.

Caption: Workflow for antimicrobial evaluation of synthesized compounds.

Quantitative Antimicrobial Data Summary

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Furan-Thiazole Hydrazones | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | [4] |

| Furan-Imidazole-Thiazoles | Staphylococcus aureus | Inhibition Zone | 28 mm | [6][8] |

| Furan-Imidazole-Thiazoles | Escherichia coli | Inhibition Zone | 28 mm | [6][8] |

| Furan-Imidazole-Thiazoles | Candida albicans | Inhibition Zone | 37 mm | [6][7] |

| Furan-Imidazole-Thiazoles | Aspergillus niger | Inhibition Zone | 37 mm | [6][7] |

Anticancer Activity: Targeting Malignant Cell Proliferation

The structural versatility of the furan-thiazole scaffold makes it a promising framework for the development of novel anticancer agents.[9] Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, often acting through multifaceted mechanisms that induce cell cycle arrest and apoptosis.[10][11]

Mechanisms of Cytotoxicity

The anticancer effects of furan-thiazole derivatives are not attributed to a single pathway but rather a combination of cellular insults. Key observed mechanisms include:

-

Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[10]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. This is often confirmed by observing DNA fragmentation and changes in mitochondrial membrane potential.[10]

-

Enzyme Inhibition: Specific kinases and other enzymes crucial for tumor growth and survival are potential targets, though this is highly dependent on the specific substitutions on the core scaffold.[11]

For example, studies on certain 3-(furan-2-yl)pyrazolyl hybrid chalcones (which share structural similarities) showed significant anticancer activity against lung (A549) and liver (HepG2) cancer cell lines.[12] One promising compound exhibited an IC50 value of 27.7 µg/mL against A549 cells, which was comparable to the standard chemotherapeutic drug doxorubicin.[12] This activity was linked to significant DNA damage and fragmentation in the treated cancer cells.[12]

Pathway: Induction of Apoptosis

The following diagram illustrates a simplified pathway by which a furan-thiazole derivative can induce apoptosis in a cancer cell.

Caption: Simplified pathway of apoptosis induction by a cytotoxic agent.

Quantitative Anticancer Data Summary

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Furan-Pyrazolyl Chalcones | A549 (Lung) | IC₅₀ | 27.7 µg/mL | [12] |

| Furan-Pyrazolyl Chalcones | HepG2 (Liver) | IC₅₀ | 26.6 µg/mL | [12] |

| Thiazole-Pyrazole Hybrids | MCF-7 (Breast) | IC₅₀ | 126.98 µM | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives, including those with furan moieties, have shown considerable potential as anti-inflammatory agents.[13][14] Their mechanism often involves the inhibition of key enzymes in the arachidonic acid pathway.

The primary targets are cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively—potent mediators of inflammation, pain, and fever. By blocking these enzymes, particularly the inducible COX-2 isoform, furan-thiazole derivatives can effectively reduce the inflammatory response.[14] In vivo studies using carrageenan-induced rat paw edema models have validated this activity, with certain derivatives demonstrating a significant reduction in inflammation, comparable to standard NSAIDs like nimesulide.[15][16]

Experimental Protocols

The integrity of any claim rests upon reproducible, well-described methodologies. The following protocols are representative of the synthesis and evaluation of furan-thiazole derivatives.

Protocol: One-Pot Synthesis of Furan-Thiazole Hydrazone Derivatives[5]

This protocol describes a three-component condensation reaction.

Reagents and Equipment:

-

5-nitrofuran-2-carbaldehyde

-

Thiosemicarbazide

-

Appropriately substituted phenacyl bromide

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a solution of 5-nitrofuran-2-carbaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask, add thiosemicarbazide (1 mmol).

-

Initial Reflux: Reflux the mixture for 1-2 hours. Monitor the formation of the intermediate thiosemicarbazone via Thin Layer Chromatography (TLC).

-

Addition of Cyclizing Agent: After the initial reflux, add the substituted phenacyl bromide (1 mmol) to the reaction mixture.

-

Final Reflux: Continue to reflux the mixture for an additional 6-8 hours. Monitor the reaction completion by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure furan-thiazole hydrazone derivative.

-

Characterization: Confirm the structure of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum concentration of an antimicrobial agent that inhibits visible growth of a microorganism.

Materials and Equipment:

-

Synthesized furan-thiazole compounds

-

Bacterial/fungal strains (e.g., S. aureus, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1000 µg/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.

Conclusion and Future Outlook

The molecular hybridization of thiazole and furan moieties has yielded a rich class of derivatives with a remarkable breadth of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their potential in drug development.[17] The key to their success lies in the synergistic interplay between the two heterocyclic rings, which facilitates potent interactions with diverse biological targets like bacterial DNA gyrase and enzymes of the inflammatory cascade.[6][13]

Future research should focus on expanding the structural diversity of these compounds through targeted substitutions to optimize potency and selectivity. A deeper investigation into their mechanisms of action, particularly in cancer cell lines, will be crucial for identifying novel therapeutic targets. Furthermore, comprehensive ADME/Tox profiling of the most promising lead compounds will be necessary to assess their drug-likeness and pave the way for preclinical and clinical development. The furan-thiazole scaffold is not merely a chemical curiosity but a validated platform for discovering next-generation therapeutic agents.

References

-

Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1491. [Link][5][6][7][8]

-

Patel, H. R., et al. (2024). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 14, 21973-21990. [Link][4]

-

Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PubMed, National Center for Biotechnology Information. [Link][5]

-

Yadav, S., & Narasimhan, B. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Gomha, S. M., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 874-886. [Link][10]

-

Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. ResearchGate. [Link][7]

-

Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link][1]

-

Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link][8]

-

A, A. J., & S, S. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181. [Link][17]

-

Shawali, A. S., & Abdelhamid, A. O. (2007). Efficient Synthesis of Highly Substituted Furan, Thiophene, Pyrrole and 2‐Aminothiazole Derivatives. Synthetic Communications, 37(23), 4207-4221. [Link]

-

Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

-

Kumar, P., et al. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. [Link][3]

-

Singh, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Research Square. [Link][13]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link][2]

-

Vutla, V. R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(12), 1675. [Link][18]

-

Al-Wahaibi, L. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Chemistry, 27. [Link]

-

Zia, A., et al. (2022). Synthesis of thiophene, furan, and thiazole derivatives by using Suzuki cross-coupling. ResearchGate. [Link]

-

Singh, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Authorea. [Link][14]

-

A, A. J., & S, S. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Rajin, M. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 22-35. [Link]

-

Prateek, et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Research Chronicler. [Link][15]

-

Kumar, D., et al. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 20(15), 1794–1813. [Link][9]

-

Gomaa, A. M., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3), e2100381. [Link][12]

-

Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-157. [Link][16]

-

Singh, P., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. International Journal of Research in Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Thiazole-bearing molecules which possess anticancer activity. [Link][11]

-

Saritha, K. C., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 517-522. [Link]

-

ResearchGate. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. kuey.net [kuey.net]

- 4. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]

- 9. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 16. wjpmr.com [wjpmr.com]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

CAS number lookup for 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a heterocyclic building block of significant interest in synthetic and medicinal chemistry. The document elucidates the compound's core identity, including its CAS number, structural details, and physicochemical properties. A detailed protocol for its synthesis via the Hantzsch thiazole reaction is presented, supported by a logical workflow diagram. Furthermore, this guide explores the compound's applications as a reactive intermediate in drug discovery and development, contextualized by the established biological importance of the thiazole and furan scaffolds. Critical safety, handling, and storage protocols are also detailed to ensure its proper use in a research setting.

Introduction and Compound Significance

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole belongs to the thiazole class of heterocyclic compounds, which are five-membered aromatic rings containing both sulfur and nitrogen atoms. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents due to its ability to engage in various biological interactions.[1][2] The subject compound is distinguished by two key features: a 2-furyl group at the 2-position and a highly reactive chloromethyl group at the 4-position.

The furan ring is another heterocycle prevalent in bioactive molecules, while the chloromethyl group serves as a versatile chemical handle. This functional group allows for the straightforward covalent attachment of the 2-(2-furyl)thiazol-4-ylmethyl moiety to other molecular scaffolds through nucleophilic substitution reactions. This reactivity makes 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole a valuable intermediate for constructing complex molecules with potential therapeutic applications, ranging from antimicrobial to anticancer agents.[3][4]

Compound Identification and Physicochemical Properties